2-Methoxyphenyl 1-propylsulfide
Overview
Description
2-Methoxyphenyl 1-propylsulfide is an organic compound with the molecular formula C10H14OS. It is also known by its IUPAC name, (2-methoxyphenyl)(propyl)sulfane. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylsulfide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 1-propylsulfide typically involves the reaction of 2-methoxyphenol with propylsulfide under specific conditions. One common method includes the use of an acid-binding agent to facilitate the sulfonylation reaction in an organic solvent . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 1-propylsulfide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-Methoxyphenyl 1-propylsulfide has several applications in scientific research:
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 1-propylsulfide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it may act as a substrate for oxidizing enzymes, leading to the formation of sulfoxides or sulfones. The exact pathways and targets depend on the specific application and conditions used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxyphenyl 1-propylsulfide include:
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylmethanesulfonate
- 2-Methoxyphenyl 1-butylsulfide
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the propylsulfide group. These features influence its reactivity and applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-methoxy-2-propylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSXGOFEROODCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303753 | |
Record name | 1-Methoxy-2-(propylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779124-33-2 | |
Record name | 1-Methoxy-2-(propylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-2-(propylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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